molecular formula C6H11NO B13109870 (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol

(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol

Cat. No.: B13109870
M. Wt: 113.16 g/mol
InChI Key: AUBJWMXFVGCAGR-YRZWDFBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol is a chiral, rigid bicyclic amine alcohol of high value in medicinal chemistry and organic synthesis. This scaffold is prized for its three-dimensional structure, which reduces conformational flexibility and can improve target selectivity and metabolic stability in drug candidates . The molecule presents multiple functional handles—the secondary amine and the hydroxyl group—all for extensive molecular diversification, making it an exceptional advanced intermediate for constructing compound libraries. Compounds based on the 2-azabicyclo[2.2.1]heptane skeleton have demonstrated significant scientific interest across various therapeutic areas. Research indicates that similar structures are explored as orexin receptor modulators, which are targets for treating sleep disorders and addiction . Furthermore, the scaffold serves as a key precursor for synthesizing polyhydroxylated pyrrolidines, a class of iminosugars with potential as glycosidase inhibitors for therapeutic applications . Its rigid nature also makes it an excellent analog for studying the bioactive conformations of flexible drug molecules, such in the development of muscarinic agonists . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]heptan-6-ol

InChI

InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6?/m0/s1

InChI Key

AUBJWMXFVGCAGR-YRZWDFBDSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H]1NC2)O

Canonical SMILES

C1C2CC(C1NC2)O

Origin of Product

United States

Advanced Methodologies for the Stereoselective Synthesis of 1r,4s 2 Azabicyclo 2.2.1 Heptan 6 Ol and Its Congeners

Enantioselective Aza-Diels-Alder Cycloaddition Approaches

The aza-Diels-Alder reaction, a modification of the Diels-Alder reaction where a nitrogen atom is part of the dienophile or diene, stands out as a powerful method for constructing the 2-azabicyclo[2.2.1]heptane skeleton. wikipedia.org This approach allows for the rapid assembly of the bicyclic core with control over the stereochemical outcome. researchgate.net

A cornerstone of asymmetric aza-Diels-Alder reactions is the use of chiral imines, often generated in situ, which react with dienes like cyclopentadiene (B3395910) to yield chiral azabicyclic compounds. wikipedia.orgresearchgate.net The stereoselectivity of this cycloaddition is frequently directed by a chiral auxiliary attached to the imine nitrogen or carbon. pwr.edu.pl For instance, the reaction between cyclopentadiene and an imine derived from a chiral amine, such as (S)- or (R)-1-phenylethylamine, can lead to the formation of diastereomeric cycloadducts. researchgate.net The choice of the chiral auxiliary plays a critical role in influencing the facial selectivity of the diene attack, thereby determining the absolute configuration of the newly formed stereocenters.

Brønsted and Lewis acids are often employed to catalyze these reactions, activating the imine towards cycloaddition. beilstein-journals.orgnih.gov Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven effective in catalyzing the aza-Diels-Alder reaction between cyclic C-acylimines and cyclopentadiene, affording optically active products with high diastereo- and enantioselectivities under mild conditions. beilstein-journals.orgnih.gov Similarly, chiral Lewis acids can coordinate to the imine, enhancing its electrophilicity and creating a chiral environment that directs the approach of the diene. nih.gov

Table 1: Examples of Chiral Auxiliaries and Catalysts in Aza-Diels-Alder Reactions

Chiral Auxiliary/Catalyst Dienophile Diene Key Features
(S)-1-Phenylethylamine Glyoxylate (B1226380) Imine Cyclopentadiene High diastereoselectivity for the exo-adduct. researchgate.netcore.ac.uk
(-)-8-Phenylmenthol Glyoxylate Imine Cyclopentadiene Used in combination with a chiral amine to achieve high diastereoselectivity. core.ac.uk
BINOL-derived Phosphoric Acid Cyclic C-acylimine Cyclopentadiene Catalytic enantioselective reaction with high yields and stereoselectivities. beilstein-journals.orgnih.gov

The aza-Diels-Alder reaction between an imine and cyclopentadiene can generate up to four stereogenic centers in the 2-azabicyclo[2.2.1]heptene product. researchgate.net Controlling the absolute and relative configuration of these centers is paramount. The reaction typically exhibits high exo-selectivity, a common feature in Diels-Alder reactions involving cyclopentadiene. researchgate.netcore.ac.uk

The stereochemical outcome is largely dictated by the geometry of the imine and the nature of the chiral auxiliary or catalyst. The chiral auxiliary creates a steric bias, favoring the approach of the diene from one face of the imine over the other. This facial discrimination, combined with the inherent exo-selectivity, leads to the preferential formation of one diastereomer. For example, the cycloaddition of cyclopentadiene with protonated glyoxylate imines bearing two chiral auxiliaries, N-(S)-1-phenylethyl and (-)-8-phenylmenthyl, results in a highly diastereoselective reaction, yielding a single exo-adduct. core.ac.uk Subsequent removal of the chiral auxiliaries provides access to enantiomerically enriched 2-azabicyclo[2.2.1]heptene derivatives, which can be further functionalized to obtain compounds like (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol.

Intramolecular Cyclization Strategies for Azabicyclic Scaffolds

Intramolecular cyclization offers a powerful alternative for the construction of the 2-azabicyclo[2.2.1]heptane framework. These strategies involve the formation of a precursor molecule containing all the necessary atoms, which then undergoes a ring-closing reaction to form the bicyclic system.

The synthesis of 2-azabicyclo[2.2.1]heptanes can be achieved through the intramolecular cyclization of suitably functionalized amino alcohol precursors. nih.govacs.org This approach often starts from a cyclic system, such as a cyclopentene (B43876) or a pyrrolidine (B122466) derivative. For example, a chiral phosphoric acid-catalyzed ring-opening of a meso-epoxide with an amine can generate an amino alcohol, which can then be induced to cyclize, forming the azabicyclic core with excellent enantioselectivity. acs.orgresearchgate.net

An effective method involves a binary catalytic system, such as an aminotriphenolate Al(III) complex and a bromide salt, to promote the cyclization of cyclic γ-epoxy-amines. nih.govacs.org This reaction proceeds with high diastereocontrol, yielding a variety of substituted 2-azabicyclo[2.2.1]heptanes. nih.govacs.org The mechanism is proposed to involve a double-nucleophilic displacement at a carbon center, facilitated by a proton-relay step. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex molecules like bridged lactams, which can be precursors to amino alcohols. nih.govacs.orgnih.gov For example, an asymmetric reductive amination of a keto ester followed by a spontaneous ring-closing cascade can produce biaryl-bridged NH lactams with high enantioselectivity. acs.org These lactams can then be reduced to the corresponding amino alcohols.

Intramolecular Diels-Alder reactions of in-situ generated N-acyl imines can also be used to synthesize bridged lactams. nih.gov Thermal conditions can promote the cycloaddition, although the stability of the resulting bridged lactam can be a concern. nih.gov Base-catalyzed condensation of amino esters is another key transformation for forming bridged lactams, which can serve as intermediates in the synthesis of nicotinic receptor ligands and other complex targets. nih.gov

Table 2: Intramolecular Cyclization and Cascade Reaction Approaches

Precursor Type Key Transformation Resulting Scaffold
Cyclic γ-epoxy-amine Catalytic intramolecular cyclization 2-Azabicyclo[2.2.1]heptane
Keto ester and NH₄OAc Asymmetric reductive amination/ring-closing cascade Bridged NH lactam
Acetoxy amide Thermal elimination and intramolecular acyl-imino Diels-Alder Bridged lactam
Diastereoisomeric amino esters Base-catalyzed condensation Bridged lactam

Chiral Pool-Derived Synthetic Routes

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. Utilizing these compounds as starting materials provides a strategic advantage in asymmetric synthesis, as the inherent chirality can be transferred to the target molecule.

The synthesis of this compound and its congeners can be achieved by starting from enantiomerically pure precursors. For instance, derivatives of proline, a naturally occurring chiral amino acid, can be chemically modified to create precursors that undergo cyclization to form the azabicyclic system. Similarly, enantiopure 7-azabicyclo[2.2.1]heptan-2-ol has been used as a chiral template for the synthesis of various aminocyclitols. acs.orgnih.gov This demonstrates the utility of using a pre-existing, enantiomerically pure bicyclic system to generate other complex chiral molecules. The rigid bicyclic structure of the starting material effectively guides the stereochemical outcome of subsequent transformations. acs.org

Derivatization from Chiral Amino Acids (e.g., Pyroglutamic Acid, Hydroxyproline)

Chiral amino acids such as pyroglutamic acid and hydroxyproline (B1673980) are widely utilized as starting materials for the asymmetric synthesis of various nitrogen-containing compounds. The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives has been achieved through an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters. researchgate.netrsc.org This strategy relies on the controlled epimerization at the C2 position of the proline ring under basic conditions, followed by an intramolecular aminolysis to form the bridged lactam intermediate. researchgate.netrsc.org Key factors influencing this cascade reaction include the use of an electron-withdrawing N-protecting group and a strong base. researchgate.netrsc.org

Similarly, trans-4-hydroxy-L-proline can be converted to N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-ones. researchgate.net This transformation is proposed to proceed through the formation of intermediate mesoionic compounds. The resulting lactones can be readily cleaved under acidic conditions to afford N-acyl-cis-4-hydroxy-D-prolines or cis-4-hydroxy-D-proline in good yields. researchgate.net

Asymmetric Syntheses from Optically Active Precursors (e.g., D-quinic acid)

D-quinic acid, a readily available and inexpensive chiral pool material, has been successfully employed in the enantioselective synthesis of 7-azabicyclo[2.2.1]heptane derivatives. researchgate.netresearchgate.net A key intermediate, optically pure 7-[(1,1-dimethylethoxy)carbonyl]-7-azabicyclo[2.2.1.]heptan-2-one, has been synthesized from D-(-)-quinic acid. researchgate.net This synthesis features a facile and regioselective intramolecular nucleophilic ring opening of a cyclic sulfate (B86663) moiety. researchgate.net This ketone is an advanced intermediate in the synthesis of (+)-epibatidine, a potent non-opioid analgesic. researchgate.netresearchgate.net

Resolution of Racemic Azabicyclo[2.2.1]heptane Intermediates

When a stereoselective synthesis is not readily achievable, the resolution of a racemic mixture into its constituent enantiomers is a crucial step. This can be accomplished through various techniques, including classical chemical resolution and modern chromatographic methods.

Diastereomeric Salt Formation using Chiral Acids

The formation of diastereomeric salts using a chiral resolving agent is a classical and often effective method for separating enantiomers. The basic nitrogen atom of the azabicyclo[2.2.1]heptane core can react with a chiral acid to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual enantiomers of the azabicyclo[2.2.1]heptane derivative.

Chromatographic Resolution on Chiral Stationary Phases

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for the separation of enantiomers. nih.govcsfarmacie.cz The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz

For the resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one, a key intermediate, various CSPs have been investigated. researchgate.net Optimal separation was achieved using a Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol. researchgate.net The efficiency of the separation is influenced by factors such as the mobile phase composition and temperature. researchgate.net This method allows for the rapid and accurate determination of enantiomeric purity in bulk samples. nih.govresearchgate.net

Table 1: HPLC Parameters for the Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one

ParameterValue
Column Chiralcel OD-H
Mobile Phase n-hexane-isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV (254 nm) and Optical Rotation

Functionalization and Derivatization Reactions on the Azabicyclo[2.2.1]heptane Core

Once the chiral 2-azabicyclo[2.2.1]heptane scaffold is obtained, it can be further modified through a variety of chemical transformations to introduce desired functional groups and create a diverse range of congeners.

Selective Oxidation and Reduction Transformations

Selective oxidation and reduction reactions are fundamental tools for manipulating the functionality of the azabicyclo[2.2.1]heptane core. The alcohol group in this compound can be oxidized to the corresponding ketone, 2-azabicyclo[2.2.1]heptan-6-one. mdpi.com For instance, Swern oxidation of a related bicyclic alcohol has been reported to yield the corresponding aldehyde. mdpi.com

Conversely, the reduction of ketone or other carbonyl functionalities on the bicyclic core can introduce new stereocenters. The stereochemical outcome of these reductions is often influenced by the steric hindrance of the bicyclic system, with the hydride reagent typically attacking from the less hindered exo face. acs.org For example, the stereospecific reduction of a C=C double bond in a related 7-azabicyclo[2.2.1]heptane system from the exo face leads to a single protected glutamate (B1630785) analogue. acs.org Similarly, the reduction of a 2-azabicyclo[3.2.1]octadiene system can be achieved in a two-step sequence using LiAlH₄ followed by hydrogenation to yield the saturated azabicyclo[3.2.1]octane. rsc.org

Table 2: Examples of Functionalization Reactions

Starting MaterialReagent(s)ProductReaction Type
Bicyclic alcoholSwern OxidationAldehydeOxidation
2-Azabicyclo[3.2.1]octadiene1. LiAlH₄ 2. H₂, Pd2-Azabicyclo[3.2.1]octaneReduction
2-Keto-3-silyl etherSmI₂C-2 ketoneReduction

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution and addition reactions are fundamental transformations for modifying the 2-azabicyclo[2.2.1]heptane skeleton. The reactivity of the bicyclic system is influenced by its inherent ring strain and the stereoelectronic effects of the nitrogen atom.

The secondary amine nitrogen in the 2-azabicyclo[2.2.1]heptane core is nucleophilic and can readily react with electrophiles. For instance, N-alkylation and N-acylation are common reactions to introduce substituents on the nitrogen atom, which can be crucial for modulating the pharmacological properties of the molecule or for use as a protecting group in subsequent synthetic steps.

Furthermore, nucleophilic substitution can be achieved at the carbon framework, often requiring activation. In related 7-azabicyclo[2.2.1]heptane systems, neighboring group participation by the nitrogen atom has been shown to facilitate the displacement of a leaving group at the 7-position by various nucleophiles, including carbon, nitrogen, and oxygen-based nucleophiles. nih.gov This participation often leads to products with retained stereochemistry. Similarly, nucleophilic addition to a carbonyl group within the bicyclic system, such as in a 2-azabicyclo[2.2.1]heptan-6-one precursor, allows for the introduction of a wide range of substituents at that position with predictable stereochemical outcomes, governed by the steric hindrance of the bicyclic frame.

Recent developments have also focused on catalytic methods for constructing the core bicyclic structure via nucleophilic pathways. For example, a binary catalytic system combining an Al(III) complex and a bromide salt has been shown to effectively synthesize 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy amines. acs.org This process proceeds through a double-nucleophilic displacement mechanism, highlighting the utility of modern catalysis in accessing these complex scaffolds. acs.org

C-Substitution via Directed Metalation Strategies

Directed metalation is a powerful strategy for the regioselective functionalization of C-H bonds. In the context of 2-azabicyclo[2.2.1]heptane systems, this methodology allows for the introduction of carbon substituents at positions that are otherwise difficult to access. The strategy typically involves the use of a directing group, most commonly an N-tert-butoxycarbonyl (N-Boc) group, which coordinates to an organolithium base and directs deprotonation to an adjacent carbon atom.

The general procedure involves protecting the nitrogen atom of the azabicycloheptane with a Boc group. This N-Boc derivative is then treated with a strong base, such as sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate a lithiated intermediate. semanticscholar.orgresearchgate.net This carbanion can then be quenched with a variety of electrophiles to introduce a new substituent onto the carbon skeleton. semanticscholar.orgresearchgate.net

Research on the closely analogous (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system has demonstrated the versatility of this approach. semanticscholar.orgresearchgate.net After deprotonation with sec-BuLi/TMEDA, the resulting organolithium species reacts efficiently with a range of electrophiles. semanticscholar.org This method provides a reliable route to a variety of C-substituted derivatives.

This strategy has proven effective for creating new C-C and C-heteroatom bonds with high regioselectivity, significantly expanding the chemical diversity accessible from the core azabicyclic scaffold. semanticscholar.org

Microbiological Oxygenation for Stereoselective Hydroxylation

Microbiological oxygenation, a key transformation in biocatalysis, offers a green and highly selective method for introducing hydroxyl groups into unactivated C-H bonds. This approach is particularly valuable for the synthesis of complex molecules like this compound, where achieving high stereoselectivity using traditional chemical methods can be challenging. The fungus Beauveria bassiana has been identified as a particularly effective biocatalyst for the hydroxylation of azabicycloalkanes. acs.orgacs.org

Studies on N-substituted 7-azabicyclo[2.2.1]heptanes, regioisomers of the title compound, have demonstrated the remarkable regio- and stereoselectivity of this biotransformation. drugfuture.com The outcome of the hydroxylation is highly dependent on the nature of the N-substituent on the bicyclic ring system. For example, fermentation of N-substituted 7-azabicyclo[2.2.1]heptanes with Beauveria bassiana can yield hydroxylated products with varying degrees of success and stereocontrol. acs.org

Further research has expanded this methodology to include N-phosphinyl protected azabicyclo[2.2.1]heptanes. acs.orgacs.org These substrates have been shown to be good facilitators of hydroxylation reactions with B. bassiana. For instance, the microbial hydroxylation of (7-Azabicyclo[2.2.1]hept-7-yl)phosphonic acid diethyl ester resulted in the corresponding 2-endo-hydroxy derivative in a 43% yield and with 64% enantiomeric excess (ee). acs.org Similarly, N-(diphenylphosphinoyl)-7-azabicyclo[2.2.1]heptane was hydroxylated to give the 2-endo-ol in 35% yield and 20% ee. acs.org

These results underscore the utility of microbiological oxygenation as a preparatively useful method for accessing stereochemically defined hydroxylated 2-azabicyclo[2.2.1]heptane congeners, which are valuable intermediates for further synthetic elaboration.

Applications of 1r,4s 2 Azabicyclo 2.2.1 Heptan 6 Ol and Its Derivatives in Advanced Chemical Synthesis

As Chiral Building Blocks for Complex Molecular Architectures

The inherent chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton make it an excellent starting point for the synthesis of a variety of complex and stereochemically defined molecules. Its derivatives serve as versatile intermediates, enabling the construction of molecules with significant biological and chemical interest.

Synthesis of Conformationally Constrained Amino Acid Analogues and Peptidomimetics

The 2-azabicyclo[2.2.1]heptane framework serves as a proline mimetic, but with a bridge that locks the five-membered ring into a fixed conformation. This rigidity is a highly desirable feature in the design of peptides and peptidomimetics. By incorporating these constrained analogues into peptide sequences, it is possible to induce specific secondary structures, such as turns or helices. This conformational restriction can lead to enhanced binding affinity and biological activity by pre-organizing the molecule into its bioactive conformation. d-nb.info

Derivatives such as (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid are well-established examples of these conformationally constrained proline analogues used in peptide synthesis. The synthesis of glutamic acid analogues based on the 7-azabicyclo[2.2.1]heptane system has also been reported, demonstrating the utility of this scaffold in creating novel amino acid structures. nih.govnih.gov These modified amino acids are crucial for developing peptidomimetics, which are small molecules that mimic the structure and function of peptides but often have improved pharmacological properties. d-nb.info

Precursors for Carbocyclic Nucleosides and Carbanucleosides

A significant application of 2-azabicyclo[2.2.1]heptane derivatives is in the synthesis of carbocyclic nucleosides. wikipedia.org These are nucleoside analogues where the furanose oxygen is replaced by a methylene (B1212753) group, a modification that can confer increased metabolic stability. researchgate.net The γ-lactam 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a key intermediate in this field. wikipedia.org

Robert Vince's work with this lactam was pivotal in the preparation of carbocyclic nucleosides, leading to the synthesis of the antiviral drug Abacavir. wikipedia.org The synthesis of other carbocyclic nucleosides, such as ribofuranosyl and arabinofuranosyl pyrimidine (B1678525) nucleosides, has been achieved stereoselectively from 2-azabicyclo[2.2.1]hept-5-en-3-one. nih.gov This approach highlights the importance of the bicyclic scaffold in accessing biologically active nucleoside analogues. researchgate.netnih.govresearchgate.net

Construction of Fused N,O-Acetals and Other Polycyclic Heterocycles

The 2-azabicyclo[2.2.1]heptane framework can be elaborated into more complex polycyclic systems. One strategy involves palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, to create oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org These products can be further functionalized to generate a library of bridged aza-bicyclic structures. rsc.org The rigid scaffold of 2-azabicyclo[2.2.1]heptane derivatives facilitates the construction of fused heterocyclic systems, including N,O-acetals, which are of interest in medicinal chemistry and materials science.

Role in Asymmetric Catalysis and Chiral Ligand Design

The defined stereochemistry and rigid structure of (1R,4S)-2-azabicyclo[2.2.1]heptan-6-ol and its derivatives make them excellent platforms for the development of chiral ligands and organocatalysts for asymmetric synthesis.

Development of Chiral Ligands for Enantioselective Transformations

The 2-azabicyclo[2.2.1]heptane scaffold is a cornerstone for a diverse array of chiral ligands. Its rigid framework allows for the precise positioning of coordinating groups, which is essential for effective stereochemical control in metal-catalyzed reactions. The secondary amine within the core structure provides a convenient handle for chemical modification, enabling the rational design of bidentate and multidentate ligands.

A notable application is in the synthesis of chiral P,N-ligands, which combine a phosphorus donor (phosphine) with a nitrogen donor. These ligands have proven highly effective in various metal-catalyzed asymmetric reactions, including hydrogenations. For instance, aminophosphine (B1255530) phosphinites derived from (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol have shown good enantioselectivity (up to 91% ee) in rhodium-catalyzed enantioselective hydrogenations. Similarly, phosphine-oxazoline/thiazoline ligands based on the 2-azabicyclo[2.2.1]heptane core have achieved high conversions and enantiomeric excesses in iridium-catalyzed hydrogenations of alkenes and imines.

Ligand TypeStarting MaterialApplicationPerformance
2-Azanorbornane-oxazoline(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane derivativesAsymmetric transfer hydrogenation of acetophenoneGood yields and up to 79% ee with an in situ prepared Iridium catalyst.
Phosphine-oxazoline/thiazoline2-Azabicyclo[2.2.1]heptane coreIridium-catalyzed hydrogenation of alkenes and iminesHigh conversion (up to 99%) and enantiomeric excess (up to 98%).
Aminophosphine phosphinites (AMPPs)(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanolRhodium-catalyzed enantioselective hydrogenationGood enantioselectivity (up to 91% ee).

Exploration of Organocatalytic Applications

Beyond their use in metal-based catalysis, derivatives of 2-azabicyclo[2.2.1]heptane have been explored as organocatalysts. The chiral, rigid backbone of these molecules can be functionalized with catalytically active groups to promote enantioselective transformations without the need for a metal center. This area of research is expanding, with the potential to develop novel and environmentally benign catalytic systems. researchgate.net

Synthetic Intermediates for Specialized Chemical Targets

The rigid, stereochemically defined framework of this compound and its related derivatives makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. Its constrained conformation allows for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets such as receptors and enzymes. This utility has been demonstrated in the development of a wide range of therapeutic agents.

Generation of Neuronal Nicotinic Receptor Ligands

The 2-azabicyclo[2.2.1]heptane scaffold is a key structural motif in a variety of potent ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are involved in numerous physiological and pathological processes in the central nervous system, making them important targets for drug discovery. The rigid bicyclic structure of the scaffold mimics the conformation of acetylcholine, the endogenous ligand, allowing for high-affinity binding.

Derivatives of this scaffold have been instrumental in the development of compounds like epibatidine (B1211577), a potent analgesic agent originally isolated from the skin of the poison frog Epipedobates tricolor. rti.orgle.ac.uk Although epibatidine itself is too toxic for therapeutic use, its structure has inspired the synthesis of numerous analogues with improved safety profiles. le.ac.uk Researchers have synthesized series of N-arylalkyl- and N-aryl-substituted 7-azabicyclo[2.2.1]heptanes and evaluated their potential as nAChR ligands. nih.gov

One of the most potent ligands from a synthesized series was N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane, which demonstrated a high binding affinity. nih.gov The strategic modification of the azabicyclo[2.2.1]heptane core allows for the fine-tuning of binding affinity and selectivity for different nAChR subtypes, such as the α4β2 and α7 subtypes. researchgate.net For instance, the synthesis of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane was pursued to create a potential ligand for positron emission tomography (PET), which could be used to study nAChRs in the brain. rti.org

Compound NameReceptor Binding Affinity (Ki)Target Receptor
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane98 nM nih.govNeuronal nAChRs
N-(2-chloro-5-pyridylmethyl)-7-azabicyclo[2.2.1]heptane245 nM nih.govNeuronal nAChRs
(+)-Epibatidine0.033 nMNeuronal nAChRs
(-)-Epibatidine0.053 nMNeuronal nAChRs

Precursors for Orexin (B13118510) Receptor Modulators

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their corresponding G-protein coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R), is a key regulator of sleep-wake cycles, feeding behavior, and reward pathways. nih.govnih.gov Consequently, modulators of these receptors are of significant interest for treating sleep disorders like insomnia, as well as anxiety and addiction. nih.govfigshare.commdpi.comebi.ac.uk

The 2-azabicyclo[2.2.1]heptane framework has proven to be a highly effective scaffold for the design of potent and selective orexin receptor antagonists. nih.gov Its rigid structure allows for the creation of compounds that can differentiate between the highly homologous OX1R and OX2R. Research in this area has led to the development of dual orexin receptor antagonists (DORAs), which block both receptors, and selective orexin-1 receptor antagonists (SORA-1s). nih.gov

For example, a research program successfully optimized a non-selective azabicyclo[2.2.1]heptane-based DORA into a series of orally bioavailable and brain-penetrating SORA-1s. nih.govfigshare.com This work culminated in the discovery of JNJ-54717793, a candidate for clinical development. nih.gov The synthetic route to these modulators often involves derivatives of 2-azabicyclo[2.2.1]heptan-6-ol. google.com The substitution pattern on the bicyclic core is critical for achieving high affinity and selectivity, as demonstrated by the in vitro binding data for various analogues. nih.gov

CompoundSubstitutionhOX1R Ki (nM)hOX2R Ki (nM)Selectivity (OX2/OX1)
(±)-55-methyl1.53020
(±)-65-fluoro4.510022
(-)-65-fluoro1111010

Application in the Synthesis of Antiviral Agents

The chiral azabicyclo[2.2.1]heptane core is a cornerstone in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. nih.govresearchgate.net These analogues mimic natural nucleosides but have a carbocyclic ring instead of a ribose or deoxyribose sugar, which imparts greater metabolic stability. A key starting material for many of these syntheses is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam, from which this compound can be derived. nih.govresearchgate.netchemicalbook.com

The enantiomerically pure lactam serves as a precursor to blockbuster antiviral drugs such as Abacavir, used to treat HIV, and Carbovir. nih.govresearchgate.net The rigid cyclopentane (B165970) framework derived from the bicyclic precursor is crucial for the correct positioning of the nucleobase and hydroxyl groups, allowing these drugs to be recognized and processed by viral enzymes like reverse transcriptase, ultimately leading to chain termination and inhibition of viral replication.

The versatility of this scaffold extends to other antiviral agents as well. For example, the 2-azabicyclo[2.2.1]heptane moiety is a component of Ledipasvir, a drug used in combination therapies for the treatment of Hepatitis C virus (HCV) infection. nih.gov In Ledipasvir, the bicyclic unit is part of a larger, complex structure that targets the HCV NS5A protein, a key component of the viral replication complex. nih.gov

Antiviral AgentTarget VirusMechanism of Action
AbacavirHIV-1Nucleoside Reverse Transcriptase Inhibitor (NRTI) researchgate.net
CarbovirHIV, HBVNucleoside Reverse Transcriptase Inhibitor (NRTI) researchgate.net
LedipasvirHepatitis C (HCV)NS5A Replication Complex Inhibitor nih.gov

Utility in Synthesizing Other Bioactive Scaffolds (e.g., Pyrrolidine (B122466) Analogues, Ebselen (B1671040) Derivatives)

Beyond its direct incorporation into drug candidates, the 2-azabicyclo[2.2.1]heptane skeleton serves as a versatile chiral platform for the synthesis of other important bioactive scaffolds. Its inherent stereochemistry and conformational rigidity can be transferred to new molecular architectures. researchgate.net

Pyrrolidine Analogues: The azabicyclic framework can be synthetically manipulated to produce constrained pyrrolidine analogues. For instance, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been developed as a rigid analogue of proline, a pyrrolidine-containing amino acid. unirioja.es Such constrained analogues are valuable tools in medicinal chemistry and peptide science for studying protein-ligand interactions and for designing peptidomimetics with enhanced stability and specific conformations. unirioja.es

Ebselen Derivatives: The 2-azabicyclo[2.2.1]heptane scaffold has been employed as a chiral template for the construction of novel derivatives of ebselen. researchgate.netnih.govresearchgate.net Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is an organoselenium compound known for its potent antioxidant and anti-inflammatory properties, mimicking the activity of the enzyme glutathione (B108866) peroxidase. rsc.orgnih.gov By attaching the chiral bicyclic moiety to the ebselen core, researchers can create new chemical entities with unique three-dimensional structures. nih.gov These novel derivatives are being investigated for a range of biological activities, including cytotoxic and antiviral properties. nih.gov This approach combines the established pharmacological profile of ebselen with the stereochemical control offered by the azabicyclic platform. researchgate.netnih.gov

Derived ScaffoldApplication/Significance
Constrained Pyrrolidine AnaloguesUsed as proline mimetics in peptide synthesis to enforce specific conformations. unirioja.es
Ebselen DerivativesNovel organoselenium compounds with potential antioxidant, anti-inflammatory, and antiviral activities. nih.govrsc.org
1,2,3-Triazole ConjugatesSynthesized from the azabicyclic platform for biological activity screening. nih.gov
Thiourea DerivativesSynthesized using the chiral scaffold, showing promising cytotoxic and antiviral potency. nih.gov

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